Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a complex carbohydrate derivative with the molecular formula C35H38O6. This compound is characterized by the presence of benzyl groups attached to the mannopyranoside structure, which enhances its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is typically synthesized from methyl α-D-mannopyranoside through a series of benzylation reactions. The process involves the protection of hydroxyl groups with benzyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation.
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Various nucleophiles like halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include benzyl-substituted derivatives, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Serves as a model compound for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance its binding affinity and stability, facilitating its role in glycosylation reactions and other biochemical processes. The compound’s effects are mediated through pathways involving carbohydrate recognition and modification .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Uniqueness
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is unique due to its specific mannopyranoside structure, which distinguishes it from similar glucopyranoside derivatives. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-VABIIVNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.